4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Description
4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide is a synthetic organic compound. This complex molecule features a pyrazolo-pyridopyrazinone core, which is commonly found in various bioactive molecules. The presence of a chlorine atom and an amide group increases its chemical versatility.
Properties
IUPAC Name |
4-chloro-N-(10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN6O2/c22-15-8-6-14(7-9-15)20(29)26-27-11-10-17-18(21(27)30)24-25-19-16(12-23-28(17)19)13-4-2-1-3-5-13/h1-12H,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVBKMIZWDLZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)C=CN(C4=O)NC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide involves multiple synthetic steps, starting with the construction of the pyrazolo-pyridopyrazinone scaffold. Key steps include:
Cyclization reactions: to form the pyrazolo-pyridopyrazinone core
Chlorination: to introduce the chlorine atom
Amidation: to attach the benzamide group Each step requires carefully controlled conditions such as temperature, pH, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of this compound is optimized for efficiency and scalability. Processes may involve batch or continuous flow reactors, high-throughput screening for optimal reaction conditions, and automated systems to monitor and control parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially at the phenyl or pyrazolo groups, leading to various oxidized derivatives.
Reduction: Reduction reactions can occur at the amide or pyrazolo rings, altering their electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions are possible, particularly at the chlorine atom or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions for substitution reactions may involve strong bases or acids, depending on the target site on the molecule.
Major Products
Major products formed from these reactions include various derivatives that retain the core structure but have modified functional groups, influencing their chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a building block for more complex molecules, and its unique structure is valuable for studying heterocyclic chemistry and reactions involving pyrazolo-pyridopyrazinone scaffolds.
Biology
Biologically, this compound is studied for its potential activity as an enzyme inhibitor, receptor antagonist, or modulator of biochemical pathways, which could have therapeutic implications.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as drug candidates, targeting diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound is used as an intermediate in the synthesis of dyes, agrochemicals, and specialty chemicals, demonstrating its versatility.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrazolo-pyridopyrazinone core is crucial for its binding affinity and specificity, interacting with target sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7-yl)benzamide
4-chloro-N-(6-oxo-3-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e]pyridin-7(6H)-yl)benzamide
Uniqueness
The unique structural features of 4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide, such as the specific arrangement of the pyrazolo-pyridopyrazinone core and the chlorine substitution, distinguish it from similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
